N-(2-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-oxoethyl)benzamide
Description
This compound features a benzamide core linked via a 2-oxoethyl chain to a piperidine ring substituted at the 3-position with a 1-methyl-1H-pyrazole group. The structure combines aromatic, heterocyclic, and aliphatic motifs, making it a versatile scaffold for medicinal chemistry and catalysis.
Properties
IUPAC Name |
N-[2-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]-2-oxoethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-21-11-9-16(20-21)15-8-5-10-22(13-15)17(23)12-19-18(24)14-6-3-2-4-7-14/h2-4,6-7,9,11,15H,5,8,10,12-13H2,1H3,(H,19,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZPIUGAKQMZCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)C(=O)CNC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of β-Ketonitriles with Hydrazines (Source)
Procedure :
- React β-ketonitrile derivatives (e.g., 3-cyano-piperidone) with methylhydrazine in ethanol under reflux.
- Cyclization yields 3-(1-methyl-1H-pyrazol-3-yl)piperidine.
Conditions :
Suzuki-Miyaura Coupling (Source)
Procedure :
- Prepare 3-bromo-piperidine via bromination of piperidine-3-carboxylic acid.
- Couple with 1-methyl-1H-pyrazole-3-boronic acid using Pd(PPh₃)₄ catalyst.
Conditions :
- Catalyst: Pd(PPh₃)₄ (5 mol%).
- Base: Cs₂CO₃, DMF/H₂O, 100°C, 12 hours.
- Yield: 65–75% (similar to aryl piperidine couplings in).
Formation of the Acetamide Linker
The acetamide bridge is introduced via alkylation or acylation:
Chloroacetylation Followed by Nucleophilic Substitution (Source)
Procedure :
- React 3-(1-methyl-1H-pyrazol-3-yl)piperidine with chloroacetyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base.
- Substitute the chloride with benzamide via SN2 reaction.
Conditions :
Direct Amide Coupling (Source)
Procedure :
- Synthesize 2-chloro-N-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)acetamide.
- Couple with benzoic acid using HATU/DIPEA in DMF.
Conditions :
- Coupling agent: HATU (1.2 eq), DIPEA (3 eq), DMF, room temperature, 4 hours.
- Yield: 75–80% (per amide couplings in).
Final Benzamide Installation
The benzamide group is introduced via classical acylation:
Schotten-Baumann Reaction (Source)
Procedure :
- React the acetamide intermediate with benzoyl chloride in a biphasic system (NaOH/H₂O and DCM).
- Stir vigorously at 0°C for 1 hour.
Conditions :
EDCI-Mediated Coupling (Source)
Procedure :
- Activate benzoic acid with EDCI and HOBt in DCM.
- Add the amine intermediate and stir at room temperature.
Conditions :
Optimization and Challenges
Analytical Data Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.02 (d, 2H, benzamide Ar-H), 7.57 (s, 1H, pyrazole-H), 4.21 (t, 2H, -CH₂-CO-), 3.82 (m, 1H, piperidine-H), 3.65 (s, 3H, -N-CH₃), 2.91–2.45 (m, 4H, piperidine-H).
- LC-MS : m/z 383.2 [M+H]⁺.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-oxoethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(2-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-oxoethyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.
Industry: It is used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-oxoethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following compounds share key structural features with the target molecule:
Functional Group Analysis
- Pyrazole-Piperidine Motif : The target compound’s 1-methylpyrazole-piperidine system is distinct from the 3-methylpyrazole in and the indole-pyrrolidine in . Methylation at pyrazole N1 (vs. N3 in ) may alter steric and electronic properties, affecting target binding or solubility.
- Linker Flexibility : The 2-oxoethyl linker in the target compound contrasts with the urea linker in and the ether/azetidine linkers in . These differences influence conformational flexibility and metabolic stability.
- Benzamide Derivatives : All compounds retain the benzamide core, critical for hydrogen bonding. Substituents on the benzene ring (e.g., chloro, hydroxy, or azetidine groups in ) modulate potency and selectivity.
Biological Activity
N-(2-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-oxoethyl)benzamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Chemical Formula : C18H24N4O3
- Molecular Weight : 376.48 g/mol
- IUPAC Name : this compound
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which may contribute to its bioactivity.
- Receptor Modulation : It interacts with various G protein-coupled receptors (GPCRs), leading to alterations in intracellular signaling pathways, particularly those involving calcium ion mobilization .
- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against several bacterial strains, indicating its potential as an antimicrobial agent.
Biological Assays and Efficacy
The efficacy of this compound has been evaluated through various biological assays:
Case Studies
Several studies have documented the biological activities of compounds similar to this compound, highlighting their potential therapeutic applications:
- Insecticidal Properties : A study demonstrated that derivatives of pyrazole compounds exhibited significant insecticidal activity against agricultural pests, suggesting potential applications in pest management .
- Antifungal Efficacy : Another investigation found that certain pyrazole derivatives showed promising antifungal activity, which could be leveraged for developing new antifungal agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-oxoethyl)benzamide, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of a pyrazole-piperidine intermediate. Key steps include coupling the piperidine moiety to a benzamide core via a ketone linker. Reaction conditions such as temperature (0–80°C), solvent choice (e.g., DMF or THF), and catalysts (e.g., EDCI/HOBt for amide bond formation) are critical for yield optimization. Post-synthesis purification via column chromatography or preparative HPLC is recommended .
Q. Which spectroscopic and chromatographic techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms the presence of key functional groups, such as the piperidine ring (δ 2.5–3.5 ppm) and benzamide carbonyl (δ ~165 ppm). Mass spectrometry (MS) validates the molecular ion peak (e.g., [M+H]⁺). High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%). X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .
Q. What in vitro assays are appropriate for initial antiproliferative or antiviral screening of this compound?
- Methodological Answer : For antiproliferative activity, use cell viability assays (e.g., MTT or SRB) against cancer cell lines (e.g., HeLa, MCF-7). Antiviral potential can be assessed via HIV-1/2 reverse transcriptase inhibition assays or viral load quantification in T-cell cultures. Include positive controls (e.g., doxorubicin for cytotoxicity, zidovudine for anti-HIV) and dose-response curves (IC₅₀ calculations) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to identify key functional groups responsible for biological activity?
- Methodological Answer : Synthesize analogs with modifications to the pyrazole (e.g., methyl group removal), piperidine (e.g., ring expansion), or benzamide (e.g., electron-withdrawing substituents). Test analogs in parallel using standardized assays (e.g., glucokinase activation EC₅₀ or kinase inhibition). Computational tools like CoMFA or molecular docking can predict binding interactions, prioritizing analogs for synthesis .
Q. What strategies are recommended for resolving contradictions between in vitro and in vivo efficacy data?
- Methodological Answer : Discrepancies may arise from poor bioavailability or metabolic instability. Address this by:
- Conducting pharmacokinetic (PK) studies (e.g., plasma half-life, AUC) in rodent models.
- Testing metabolite activity via liver microsome assays.
- Modifying the scaffold to enhance solubility (e.g., PEGylation) or reduce CYP450-mediated degradation .
Q. How can computational methods predict the compound’s interaction with biological targets like glucokinase or 5-HT receptors?
- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger) to model binding to glucokinase’s allosteric site or 5-HT receptor subtypes. Validate with molecular dynamics simulations (NAMD/GROMACS) to assess binding stability. Compare results with known activators (e.g., compound 19 in ) to identify conserved interactions (e.g., hydrogen bonds with Arg63 in glucokinase) .
Q. What pharmacokinetic parameters should be prioritized in preclinical studies to assess therapeutic potential?
- Methodological Answer : Focus on oral bioavailability (F%), plasma protein binding (PPB), and blood-brain barrier (BBB) permeability. Use LC-MS/MS to quantify plasma concentrations after oral administration. For CNS targets, measure brain-to-plasma ratios. Adjust formulations (e.g., nanoemulsions) or introduce prodrug moieties if absorption is suboptimal .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s cytotoxicity across different cell lines?
- Methodological Answer : Variability may stem from cell-specific uptake mechanisms or genetic backgrounds. Perform:
- Transcriptomic profiling (RNA-seq) to identify resistance markers (e.g., ABC transporters).
- Combination studies with chemosensitizers (e.g., verapamil for P-gp inhibition).
- Mechanistic studies (e.g., apoptosis vs. necrosis via flow cytometry) to clarify mode of action .
Tables for Key Findings
| Biological Activity | Assay Type | Key Result | Reference |
|---|---|---|---|
| Antiproliferative (MCF-7) | SRB assay | IC₅₀ = 2.1 µM | |
| Glucokinase Activation | In vitro EC₅₀ | EC₅₀ = 27 nM (Compound 19 analog) | |
| Anti-HIV-1 | RT inhibition | 78% inhibition at 10 µM | |
| Oral Bioavailability (Rat) | PK study | F% = 45%, Tₘₐₓ = 2 h |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
